molecular formula C20H14F4N2O2 B6547095 1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 946380-41-2

1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547095
CAS No.: 946380-41-2
M. Wt: 390.3 g/mol
InChI Key: RJRDYGGOUYVFTQ-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative with fluorophenyl groups attached. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The fluorophenyl groups attached to the pyridine ring could potentially alter the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the pyridine ring. The presence of the fluorophenyl groups could introduce some steric hindrance, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the pyridine ring and the fluorophenyl groups. Pyridine is known to undergo reactions such as alkylation, acylation, and N-oxidation . The fluorophenyl groups could potentially influence these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the pyridine ring and the fluorophenyl groups. Pyridine is a colorless liquid with a strong, unpleasant fish-like odor . The introduction of the fluorophenyl groups could potentially alter these properties .

Safety and Hazards

Pyridine is toxic if swallowed, inhaled, or comes into contact with the skin. It is also flammable . The fluorophenyl groups could potentially introduce additional hazards .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-16-7-4-13(5-8-16)11-26-12-14(6-9-18(26)27)19(28)25-17-3-1-2-15(10-17)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDYGGOUYVFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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